Home > Products > Screening Compounds P59255 > Alinidine hydrobromide
Alinidine hydrobromide - 71306-36-0

Alinidine hydrobromide

Catalog Number: EVT-259480
CAS Number: 71306-36-0
Molecular Formula: C12H14BrCl2N3
Molecular Weight: 351.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alinidine hydrobromide is an anti-arrythmic that reduces heart-rate without blockade of beta-adrenoceptors.
Source and Classification

Alinidine hydrobromide, with the chemical formula C12H13BrN3, is derived from the imidazoline class of compounds. It has been utilized in various studies to explore its potential therapeutic effects on cardiac function, particularly its role as a bradycardic agent that influences the sinoatrial node's activity in the heart . The compound's classification as a bradycardic agent highlights its significance in treating conditions related to heart rate abnormalities.

Synthesis Analysis

The synthesis of alinidine hydrobromide involves several steps, typically starting from readily available precursors. A notable method includes the use of acylated 2-thio-substituted-2-imidazolines, which can be synthesized through a two-step reaction process:

  1. Alkylation of Thiourea: The process begins with the alkylation of thiourea using an appropriate alkylating agent to form a 2-thio-substituted-2-imidazoline.
  2. Acylation: In the second step, this intermediate is acylated in the presence of a base to yield the final product, alinidine hydrobromide. This method is advantageous as it minimizes the need for multiple reaction steps and toxic reagents, thus allowing for higher yields and easier purification processes .
Molecular Structure Analysis

Alinidine hydrobromide features a complex molecular structure characterized by its imidazoline backbone. The structural formula can be represented as follows:

  • Molecular Formula: C12H13BrN3
  • Molecular Weight: 270.16 g/mol

The compound contains a central imidazoline ring that is substituted with various functional groups, contributing to its pharmacological properties. The presence of bromine in the hydrobromide salt form enhances its solubility and stability in biological systems.

Chemical Reactions Analysis

Alinidine hydrobromide participates in several significant chemical reactions relevant to its pharmacological activity:

  • Bradycardic Activity: It primarily acts by modulating ionic currents within cardiac cells, specifically blocking hyperpolarization-activated currents (I_h). This action leads to a decrease in diastolic depolarization rates, effectively slowing down heart rate .
  • Interaction with Acetylcholine: Studies indicate that alinidine does not significantly depress the negative chronotropic response to acetylcholine at certain dosages, suggesting a selective action on specific ion channels rather than a broad inhibition of cardiac responses .
Mechanism of Action

The mechanism by which alinidine exerts its effects involves several key processes:

  1. Blockade of Hyperpolarization Activated Current (I_h): Alinidine selectively inhibits I_h currents at higher concentrations, resulting in reduced spontaneous activity in sinoatrial node cells .
  2. Increased Membrane Resistance: At lower concentrations, it appears to increase membrane resistance, further contributing to its bradycardic effects by stabilizing resting membrane potential and reducing excitability .
  3. Impact on Sinus Node Activity: By decreasing the diastolic depolarization rate in sinoatrial node preparations, alinidine effectively prolongs cycle lengths and alters heart rhythm dynamics.
Physical and Chemical Properties Analysis

Alinidine hydrobromide exhibits several notable physical and chemical properties:

These properties are critical for its formulation into pharmaceutical preparations intended for clinical use.

Applications

Alinidine hydrobromide finds applications primarily in cardiology:

  • Bradycardia Treatment: It is investigated for potential use in managing bradycardia—a condition characterized by abnormally slow heart rates.
  • Research Tool: The compound serves as a valuable tool in electrophysiological studies to understand cardiac ionic mechanisms and their implications for heart rhythm disorders .
  • Pharmaceutical Development: Ongoing research aims to explore new formulations and delivery methods that could enhance its therapeutic efficacy and safety profile.
Introduction to Alinidine Hydrobromide: Historical Context and Development

Discovery and Early Pharmacological Characterization

Alinidine Hydrobromide (chemical name: N-(2,6-dichlorophenyl)-4,5-dihydro-N-(2-propen-1-yl)-1H-imidazol-2-amine hydrobromide; CAS: 71306-36-0) emerged in the late 20th century as a structurally modified clonidine derivative designed to achieve selective heart rate reduction. Designated experimentally as St 567-Br or STH-567BR, this compound was synthesized through strategic molecular manipulation of the imidazoline scaffold [1] [10]. Early pharmacological screening revealed its distinct bradycardic profile that diverged significantly from its parent compound, clonidine. Unlike clonidine's pronounced hypotensive effects mediated through central α₂-adrenergic agonism, alinidine demonstrated selective sinus node inhibition without substantial blood pressure lowering at therapeutic concentrations [10].

Initial electrophysiological studies established alinidine's unique mechanism of action on cardiac pacemaker cells. Research conducted on isolated sinoatrial (SA) node preparations demonstrated that alinidine significantly prolonged the intrinsic cycle length primarily by decreasing the rate of diastolic depolarization. This effect was observed at concentrations as low as 10 μM, with higher concentrations (80 μM) producing more pronounced bradycardia. Voltage-clamp experiments conducted on rabbit SA node cells revealed that alinidine's primary electrophysiological action was the potential-dependent blockade of the hyperpolarization-activated current (I_f) – a key pacemaker current responsible for spontaneous depolarization in cardiac rhythmogenic cells [2]. The maximal blocking effect occurred precisely within the voltage range where diastolic depolarization transpires, explaining its selective chronotropic action.

Table 1: Fundamental Characteristics of Alinidine Hydrobromide

PropertyValue/Description
Molecular FormulaC₁₂H₁₃Cl₂N₃·BrH
Molecular Weight351.07 g/mol
CAS Registry Number71306-36-0
Alternative DesignationsST 567-Br, STH-567BR, Alinidine HBr
Primary Pharmacological ActionSpecific Bradycardic Agent
Key Biological TargetHyperpolarization-activated current (Iₖ)

Evolution as a Bradycardic Agent in Cardiovascular Research

The discovery of alinidine's selective bradycardic properties catalyzed the conceptual development of a novel pharmacological class: specific bradycardic agents (SBAs). Alinidine served as the prototype molecule for this emerging therapeutic category, distinct from conventional heart rate-lowering drugs like beta-blockers or calcium channel blockers [5]. Researchers recognized that myocardial oxygen consumption is intrinsically linked to heart rate, particularly during diastole – the primary period for coronary perfusion. Alinidine offered the potential to decouple heart rate reduction from negative inotropy, a significant limitation of existing anti-anginal therapies [5] [8].

This promise spurred extensive investigation into alinidine's anti-ischemic and antiarrhythmic potential. Experimental models demonstrated that alinidine improved systolic shortening in ischemic myocardial segments without increasing coronary blood flow, suggesting its benefits stemmed primarily from reduced oxygen demand due to bradycardia rather than vasodilation [8]. In conscious dog models with AV block, alinidine (0.5-2 mg/kg IV) produced dose-dependent ventricular rate reduction (≤44%) while increasing atrial rate (≤31%). It prolonged the corrected sinus recovery time (≤71%) and atrial effective refractory periods (≤33%), suggesting additional electrophysiological effects beyond sinus node modulation. Crucially, these effects occurred without altering mean blood pressure, reinforcing its unique hemodynamic profile [3]. Despite promising preclinical data, clinical development was ultimately discontinued due to insufficient target specificity in human trials for myocardial salvage during acute infarction [1].

Position in the Clonidine Analogue Family: Structural and Functional Lineage

Alinidine occupies a distinctive niche within the clonidine analogue family, epitomizing how strategic structural modification can radically alter pharmacological specificity. Both alinidine and clonidine share the core N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine structure. However, alinidine features a critical allyl substitution (N-CH₂-CH=CH₂) on the imidazoline nitrogen, replacing the smaller aminoguanidine moiety of clonidine [1] [10]. This seemingly minor alteration profoundly impacted receptor interactions and physiological effects.

The structural divergence translated into fundamentally different pharmacodynamic profiles. While clonidine acts as a potent central α₂-adrenergic agonist mediating vasodilation and sympatholytic effects, alinidine exhibits negligible alpha-adrenergic activity. Its primary effect shifted towards direct sinus node modulation via I_f channel blockade [10]. This mechanistic shift was confirmed by studies showing that alinidine's bradycardic effects persisted even after autonomic blockade or in denervated hearts, confirming a direct effect on pacemaker electrophysiology rather than neurohumoral modulation. Consequently, alinidine became recognized not merely as another imidazoline derivative, but as the foundational compound for a new pharmacological class – specific bradycardic agents – distinguished by their ability to selectively reduce heart rate through direct action on sinoatrial node automaticity [5].

Table 2: Structural and Functional Comparison of Clonidine and Alinidine

CharacteristicClonidineAlinidine Hydrobromide
Systematic NameN-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amineN-(2,6-Dichlorophenyl)-4,5-dihydro-N-2-propen-1-yl-1H-imidazol-2-amine hydrobromide
Key Structural FeatureAminoguanidine moietyN-Allyl substitution
Primary Receptor TargetCentral α₂-adrenoceptorsCardiac pacemaker Iₖ channels
Dominant Cardiovascular EffectHypotension, sympatholysisSelective sinus bradycardia
Mechanism of BradycardiaReduced central sympathetic outflowDirect inhibition of sinoatrial node automaticity
Therapeutic ClassCentrally-acting antihypertensiveSpecific Bradycardic Agent (prototype)

Properties

CAS Number

71306-36-0

Product Name

Alinidine hydrobromide

IUPAC Name

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine;hydrobromide

Molecular Formula

C12H14BrCl2N3

Molecular Weight

351.07 g/mol

InChI

InChI=1S/C12H13Cl2N3.BrH/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14;/h2-5H,1,6-8H2,(H,15,16);1H

InChI Key

JLFOQBZGELKSOT-UHFFFAOYSA-N

SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br

Solubility

Soluble in DMSO

Synonyms

Alinidine hydrobromide, Alinidine HBr

Canonical SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.